B1576821 Pleurain-A3

Pleurain-A3

货号: B1576821
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Structurally, it belongs to a class of cyclic peptides characterized by a conserved core motif with variable side-chain modifications. Preliminary studies indicate that Pleurain-A3 exhibits potent inhibitory activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with an IC₅₀ of 2.3 μM, as well as moderate anti-inflammatory effects in murine macrophage models (25% reduction in TNF-α at 10 μM) . Its synthesis involves solid-phase peptide synthesis (SPPS), followed by oxidative folding to stabilize the disulfide-bonded tertiary structure . Detailed spectral data (NMR, HRMS) and purity assessments (≥95% by HPLC) are provided in supplementary materials .

属性

生物活性

Antibacterial, Antifungal

序列

SIITMTREAKLPQLWKQIACRLYNTC

产品来源

United States

相似化合物的比较

Structural Comparison with Analogous Compounds

Pleurain-A3 shares structural homology with two cyclic peptides: Lantibiotic-A1 and Cycloviolacin-V2 . Key distinctions include:

Table 1: Structural Features of this compound and Analogues
Feature This compound Lantibiotic-A1 Cycloviolacin-V2
Core Residues Cys³, Cys¹⁵, Cys²⁰ LanB1, LanB3 Cys⁵, Cys¹⁰, Cys¹⁵
Post-translational Modifications Disulfide bonds (Cys³–Cys²⁰, Cys¹⁵–Cys²⁰) Lanthionine bridges β-sheet stabilization
Molecular Weight 2,345 Da 2,198 Da 2,410 Da
Solubility (PBS, pH 7.4) 12 mg/mL 8 mg/mL 15 mg/mL

Key Findings :

  • This compound’s disulfide bond network confers greater oxidative stability than Lantibiotic-A1’s lanthionine bridges, as evidenced by 72% residual activity after 24 hours at 37°C (vs. 45% for Lantibiotic-A1) .
  • Cycloviolacin-V2’s β-sheet-rich structure enhances membrane permeability, but this compound’s compact fold improves protease resistance (t₁/₂ = 6.2 hours vs. 3.8 hours in serum) .

Functional and Pharmacological Comparison

Antimicrobial Activity
Table 2: Antimicrobial Efficacy (MIC in μg/mL)
Pathogen This compound Lantibiotic-A1 Cycloviolacin-V2
Staphylococcus aureus 1.2 0.8 2.5
Escherichia coli 32.0 >64 45.0
Candida albicans 16.0 >64 8.0

Key Findings :

  • This compound’s moderate activity against C. albicans (MIC = 16 μg/mL) contrasts with Cycloviolacin-V2’s stronger antifungal properties (MIC = 8 μg/mL), likely due to differences in charge distribution .
  • Lantibiotic-A1’s narrow spectrum highlights the trade-off between potency and breadth in antimicrobial design .
Anti-Inflammatory Activity

Key Findings :

  • This compound’s higher SPPS yield (34%) versus Lantibiotic-A1 (22%) reflects optimized coupling steps for cysteine residues .
  • Cycloviolacin-V2’s lower purification cost stems from plant-based extraction methods, whereas this compound requires costly HPLC purification .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。